Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
CAS No.: 2168794-27-0
Cat. No.: VC5257384
Molecular Formula: C13H24N2O2
Molecular Weight: 240.347
* For research use only. Not for human or veterinary use.
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate - 2168794-27-0](/images/structure/VC5257384.png)
Specification
CAS No. | 2168794-27-0 |
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Molecular Formula | C13H24N2O2 |
Molecular Weight | 240.347 |
IUPAC Name | tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
Standard InChI | InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(8-14)6-4-10(15)5-7-13/h10H,4-9,14H2,1-3H3 |
Standard InChI Key | BZMYCGMSOPRMNR-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2(CCC1CC2)CN |
Introduction
Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is a synthetic organic compound with the molecular formula . It belongs to the class of bicyclic amines and is characterized by its rigid azabicyclo[2.2.2]octane structure, which imparts unique steric and electronic properties. The compound has applications in medicinal chemistry, particularly as a structural scaffold in drug design due to its stability and functional versatility.
Structural Features:
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The azabicyclo[2.2.2]octane core provides a rigid, three-dimensional framework.
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The tert-butyl ester group enhances the compound's lipophilicity, making it suitable for hydrophobic interactions in biological systems.
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The aminomethyl substituent offers a reactive site for further functionalization or interaction with biological targets.
Synthesis
The synthesis of tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves:
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Cyclization reactions to form the azabicyclo[2.2.2]octane core.
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Introduction of the tert-butyl ester group through esterification.
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Functionalization at the 4-position with an aminomethyl group.
Detailed synthetic routes are often proprietary but generally rely on well-established organic chemistry techniques such as reductive amination or nucleophilic substitution.
Applications in Medicinal Chemistry
Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is primarily used as a building block in drug development due to its:
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Structural Rigidity: The bicyclic framework ensures defined spatial orientation, which can enhance binding specificity to biological targets.
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Functional Versatility: The aminomethyl group allows for derivatization, enabling the creation of diverse analogs.
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Stability: The tert-butyl ester group provides metabolic stability, prolonging the compound's activity in vivo.
Potential Applications:
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As a scaffold for beta-lactamase inhibitors, which are critical in combating antibiotic resistance .
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In the design of ligands targeting specific receptors or enzymes due to its unique steric properties.
Safety and Handling
Although specific safety data for tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is not widely available, general precautions for handling organic amines and esters should be followed:
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Use personal protective equipment (PPE) such as gloves and goggles.
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Work in a well-ventilated area or fume hood to avoid inhalation of vapors.
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Store in a cool, dry place away from oxidizing agents.
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